Cas no 2586-98-3 (2-chloropyridine-3,4-diamine;hydrochloride)
2-chloropyridine-3,4-diamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloropyridine-3,4-diamine dihydrochloride
- 2-CHLOROPYRIDINE-3,4-DIAMINE HYDROCHLORIDE
- 2-chloropyridine-3,4-diamine
- hydrochloride
- 3,4-Diamino-2-chloropyridine dihydrochloride
- 2586-98-3
- A877450
- 2-Chloropyridine-3,4-diaminedihydrochloride
- 2-chloropyridine-3,4-diamine;hydrochloride
-
- MDL: MFCD28963479
- Inchi: 1S/C5H6ClN3.2ClH/c6-5-4(8)3(7)1-2-9-5;;/h1-2H,8H2,(H2,7,9);2*1H
- InChI Key: QWAYXFGRDQYKHM-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CN=1)N)N.Cl.Cl
Computed Properties
- Exact Mass: 214.978380g/mol
- Monoisotopic Mass: 214.978380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 98.2
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Melting Point: 175-177 ºC
2-chloropyridine-3,4-diamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184537-1g |
2-Chloropyridine-3,4-diamine dihydrochloride |
2586-98-3 | 95% | 1g |
$505.00 | 2023-09-02 | |
| Chemenu | CM176479-1g |
2-Chloropyridine-3,4-diamine dihydrochloride |
2586-98-3 | 95% | 1g |
$468 | 2021-08-05 | |
| Chemenu | CM176479-1g |
2-Chloropyridine-3,4-diamine dihydrochloride |
2586-98-3 | 95% | 1g |
$468 | 2022-06-11 | |
| Ambeed | A333026-1g |
2-Chloropyridine-3,4-diamine dihydrochloride |
2586-98-3 | 95+% | 1g |
$473.0 | 2024-07-28 |
2-chloropyridine-3,4-diamine;hydrochloride Suppliers
2-chloropyridine-3,4-diamine;hydrochloride Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-chloropyridine-3,4-diamine;hydrochloride
Introduction to 2-chloropyridine-3,4-diamine;hydrochloride (CAS No. 2586-98-3)
2-chloropyridine-3,4-diamine;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2586-98-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound, a hydrochloride salt of 2-chloropyridine-3,4-diamine, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The presence of both chloro and amino functional groups makes it a valuable intermediate in synthesizing various bioactive molecules.
The structure of 2-chloropyridine-3,4-diamine;hydrochloride consists of a pyridine ring substituted with a chlorine atom at the 2-position and two amino groups at the 3- and 4-positions. The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. This compound's unique structural features have positioned it as a key building block in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, 2-chloropyridine-3,4-diamine;hydrochloride has been extensively studied for its potential in developing novel pharmaceuticals. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By targeting these kinases, researchers aim to develop drugs that can modulate these pathways effectively.
Recent studies have highlighted the compound's role in the development of small-molecule inhibitors that exhibit potent activity against specific kinases. For instance, derivatives of 2-chloropyridine-3,4-diamine;hydrochloride have been shown to inhibit tyrosine kinases, which are overactive in many cancers. The chlorine substituent at the 2-position of the pyridine ring is particularly important as it influences the electronic properties of the molecule, thereby affecting its binding affinity to target proteins. This has led to the design of more selective and potent inhibitors.
Another area where 2-chloropyridine-3,4-diamine;hydrochloride has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial compounds. The structural motifs present in 2-chloropyridine-3,4-diamine;hydrochloride make it a suitable candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The hydrochloride salt form of 2-chloropyridine-3,4-diamine;hydrochloride offers several advantages in pharmaceutical applications. Its enhanced solubility facilitates easier formulation into drug products, such as tablets or injectables. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a reliable intermediate for large-scale synthesis. These properties have made it a preferred choice for industrial-scale production and clinical trials.
Advances in computational chemistry have further enhanced the utility of 2-chloropyridine-3,4-diamine;hydrochloride in drug discovery. Molecular modeling techniques allow researchers to predict how different derivatives might interact with biological targets based on their structural features. This approach has accelerated the identification of lead compounds that can be optimized further through medicinal chemistry interventions. The integration of experimental data with computational predictions has significantly reduced the time and cost associated with drug development.
The future prospects for 2-chloropyridine-3,4-diamine;hydrochloride are promising as more research uncovers its potential applications. Ongoing studies are exploring its role in developing treatments for neurological disorders, where modulation of neurotransmitter receptors is crucial. Additionally, its potential use in antiviral therapies is being investigated due to its ability to interfere with viral replication mechanisms.
In conclusion,2-chloropyridine-3,4-diamine;hydrochloride (CAS No. 2586-98-3) is a versatile compound with significant implications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and optimize synthetic routes,this compound is poised to play an increasingly important role in modern medicine.
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